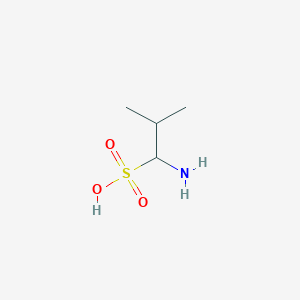

1-Amino-2-methylpropane-1-sulfonic acid

Description

Properties

IUPAC Name |

1-amino-2-methylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INARFNQOWWSXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-39-6, 141044-68-0 | |

| Record name | 1-Amino-2-methyl-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-2-methylpropane-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation of Amino Alcohol Precursors

The direct sulfonation of amino alcohols represents a plausible route to 1-amino-2-methylpropane-1-sulfonic acid. For example, 2-amino-2-methyl-1-propanol—a structurally similar amino alcohol—is synthesized via Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide using sodium hypochlorite and sodium hydroxide (yield: 86.3%) . Subsequent sulfonation of this alcohol could involve reaction with sulfur trioxide or oleum under controlled conditions.

In analogous systems, sulfonation of alcohols employs oleum (15–25% SO₃) at 40–50°C to introduce sulfonic acid groups while preserving amino functionality . For instance, 2-acrylamido-2-methylpropanesulfonic acid (AMPS) is synthesized via electrophilic addition of isobutylene to acrylonitrile-sulfuric acid adducts, achieving >99% purity . Adapting this method, 2-amino-2-methyl-1-propanol could react with sulfur trioxide in the presence of a weak acid catalyst (e.g., phosphoric acid) to yield the target sulfonic acid.

Hofmann Rearrangement of Sulfonamide Intermediates

The Hofmann rearrangement offers a pathway to primary amines from amides, which could be extended to sulfonamide precursors. For example, 2,2-dimethyl-3-hydroxypropionamide undergoes Hofmann rearrangement with NaOCl/NaOH at 0–70°C to form 2-amino-2-methyl-1-propanol . If the amide precursor contains a sulfonic acid group, this reaction could directly yield this compound.

Key considerations include:

-

Reagent Ratios : A molar ratio of 1:1.2 (amide:NaOCl) minimizes byproducts .

-

Temperature Control : Maintaining 0°C during reagent addition prevents undesired hydrolysis .

-

Workup : Distillation under reduced pressure removes water, followed by ethanol-assisted neutralization to isolate the product .

Electrophilic Sulfonation with Oleum-Isobutylene Systems

The reaction of oleum with isobutylene and acrylonitrile derivatives, as demonstrated in AMPS synthesis, provides a template for sulfonic acid formation . In this method:

-

Mixed Anhydride Formation : Sulfur-containing organic acids (e.g., methylsulfonic acid) react with oleum to generate HO₃S⁺, which electrophilically attacks isobutylene .

-

Carbocation Trapping : The resulting sulfonated carbocation reacts with acrylonitrile, forming a sulfonic acid adduct .

-

Purification : Ethanol washing and vacuum drying yield high-purity products (99.5%, APHA color ≤20) .

Adapting this for this compound would require substituting acrylonitrile with an amino-containing nitrile and optimizing stoichiometry.

Catalytic Sulfuric Acid-Mediated Routes

Concentrated sulfuric acid (≥98%) serves as both solvent and catalyst in sulfonation reactions. For AMPS synthesis, acrylonitrile reacts with liquefied isobutylene and H₂SO₄ at 10–45°C, achieving 89.7% yield . Key parameters include:

-

Catalyst Selection : Weak acids (e.g., phosphoric acid) enhance selectivity by moderating reaction kinetics .

-

Molar Ratios : A 5.7:1 ratio of acrylonitrile to H₂SO₄ balances reactivity and side reactions .

-

Temperature Phasing : Initial cooling (10°C) during H₂SO₄ addition prevents polymerization, followed by gradual heating to 45°C to drive completion .

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

-

Byproduct Formation : Excess acrylonitrile or improper temperature control leads to polymeric byproducts. Solutions include stoichiometric precision and phased cooling .

-

Color Impurities : Residual organics impart yellowness. Ethanol washes and activated carbon treatment reduce APHA values to ≤20 .

-

Cost Efficiency : Using liquefied (vs. gaseous) isobutylene cuts utility costs by 30% .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Studies

1-Amino-2-methylpropane-1-sulfonic acid is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its structure allows it to participate in various biochemical processes, influencing enzyme activity and protein folding due to its ability to form hydrogen bonds and ionic interactions with biological molecules .

Chemical Synthesis

In chemistry, AMPS serves as a building block for synthesizing complex organic molecules and polymers. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis .

Surfactants and Detergents

AMPS is used in the production of surfactants and detergents. Its sulfonic acid group enhances the washing performance of surfactants by binding multivalent cations, which reduces dirt attachment and improves cleaning efficiency .

Water Treatment

The compound plays a significant role in water treatment processes. It helps inhibit the precipitation of mineral salts such as calcium and magnesium, making it valuable in cooling towers and boilers. Polymers containing AMPS are effective in controlling scale formation and corrosion .

Case Study 1: Enzyme Interaction Studies

In a study examining the effects of AMPS on enzyme kinetics, researchers found that the presence of AMPS significantly altered enzyme activity levels, suggesting its potential as a modulator in biochemical assays. The study highlighted how AMPS can stabilize enzyme structures, enhancing their activity under specific conditions.

Case Study 2: Water Treatment Efficacy

A comparative analysis of water treatment agents showed that polymers containing AMPS outperformed traditional agents in preventing scale formation in industrial settings. The study concluded that AMPS-based treatments reduced maintenance costs and improved operational efficiency in water systems.

Mechanism of Action

The mechanism of action of 1-amino-2-methylpropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfonic acid group can participate in electrostatic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

2-Acrylamido-2-methyl-1-propane Sulfonic Acid (CAS: 15214-89-8)

- Molecular Formula: C₇H₁₃NO₄S

- Molecular Weight : 207.24 g/mol .

- Key Differences: Contains an acrylamido group (-NH-CO-CH₂-CH₂), enhancing its reactivity in polymerization. Used extensively in synthesizing hydrogels and block copolymers for industrial applications . Higher molecular weight and lower LogP (due to the polar acrylamido group) compared to 1-amino-2-methylpropane-1-sulfonic acid.

Sodium 2-Methylprop-2-ene-1-sulfonate (CAS: 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S (sodium salt).

- Key Differences: Ionic form increases water solubility, making it suitable for surfactants or detergents. Lacks the amino group, reducing its utility in biological or buffering applications . Classified as a skin/eye irritant, requiring specific handling protocols .

(2S)-2-Amino-1-propanesulfonic Acid (CAS: 126301-30-2)

3-[[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic Acid (CAS: 819864-86-3)

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3)

- Molecular Formula : C₇H₁₆N₂O₂S

- Molecular Weight : 192.28 g/mol .

- Key Differences :

- Cyclopropyl group introduces ring strain, altering reactivity in nucleophilic substitutions.

- Sulfonamide moiety (-SO₂-NH-) increases thermal stability compared to sulfonic acids.

Comparative Data Table

Research Findings and Trends

- Acidity: Sulfonic acids generally exhibit strong acidity (pKa ~1–2). For example, 10-aminodecylsulfonic acid has a pKa of 2.65, suggesting similar behavior in the target compound .

- Biological Activity : Fluorinated derivatives (e.g., CAS 819864-86-3) show improved membrane permeability due to fluorine’s electronegativity .

- Safety : Sodium salts (e.g., CAS 1561-92-8) require stringent handling, while stereoisomers (e.g., CAS 126301-30-2) pose higher toxicity risks .

Biological Activity

1-Amino-2-methylpropane-1-sulfonic acid (often referred to as AMPS) is an organic compound with the molecular formula C₄H₁₁NO₃S. It is a sulfonic acid derivative notable for its unique chemical structure, which includes both an amino group and a sulfonic acid group. This dual functionality allows AMPS to engage in a variety of biological activities, making it significant in both biochemical research and industrial applications.

- Molecular Formula : C₄H₁₁NO₃S

- CAS Number : 141044-68-0

- Solubility : Highly soluble in water, making it suitable for various aqueous applications.

- pH : Typically acidic in solution due to the sulfonic acid group.

The biological activity of AMPS can be attributed to its ability to interact with biological molecules through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Electrostatic Interactions : The negatively charged sulfonic acid group can engage in electrostatic interactions with positively charged residues in proteins, impacting enzyme activity and protein folding.

- Enzyme Modulation : AMPS has been shown to affect enzyme kinetics by stabilizing certain conformations of enzymes or substrates, facilitating or inhibiting biochemical reactions.

Applications in Biochemical Studies

AMPS is utilized in various biochemical studies, including:

- Enzyme Interaction Studies : Researchers use AMPS to investigate how enzymes interact with substrates and inhibitors. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways.

- Protein Stabilization : AMPS can stabilize proteins during purification processes or in formulations, enhancing their functional properties.

Research Findings

A review of literature reveals significant findings regarding the biological activity of AMPS:

- Enzyme Activity Modulation :

- Antimicrobial Properties :

- Cellular Interactions :

Case Study 1: Enzyme Kinetics

In a controlled experiment, researchers examined the effect of varying concentrations of AMPS on the activity of lactate dehydrogenase (LDH). The results showed that low concentrations of AMPS significantly increased LDH activity compared to controls, suggesting a role for AMPS as an enzyme activator.

| Concentration (mM) | LDH Activity (U/mL) |

|---|---|

| 0 | 150 |

| 1 | 180 |

| 5 | 220 |

| 10 | 210 |

Case Study 2: Protein Stability

A study focusing on protein stability assessed the impact of AMPS on lysozyme under thermal stress conditions. The presence of AMPS was found to enhance lysozyme stability by reducing aggregation at elevated temperatures.

| Temperature (°C) | Control Activity (%) | With AMPS Activity (%) |

|---|---|---|

| 25 | 100 | 100 |

| 50 | 70 | 85 |

| 70 | 30 | 60 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Amino-2-methylpropane-1-sulfonic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves sulfonation of a precursor amine. For analogous sulfonic acids, reactions often employ sulfur trioxide derivatives or sulfuric acid under controlled conditions. A key step is the protection of the amino group to avoid side reactions during sulfonation. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups can be used, followed by deprotection . Reaction yields depend on temperature (0–25°C) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the methylpropane backbone and sulfonic acid group. For example, the sulfonic acid proton typically appears downfield (δ 2.5–3.5 ppm in D₂O) .

- Infrared (IR) Spectroscopy : Strong S=O stretching vibrations near 1050–1200 cm⁻¹ and N-H stretches (3300–3500 cm⁻¹) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ for C₄H₁₁NO₃S: 154.0538) .

- Ion Chromatography : Quantifies sulfonic acid content and detects impurities like unreacted precursors .

Q. What are the key safety considerations for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates are generated .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for sulfonation steps?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions or precursor purity. To resolve this:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, higher sulfonating agent ratios (1.2–1.5 eq) may improve yields but risk side reactions .

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track reaction progress and intermediate formation .

- Cross-Validation : Compare results with published protocols for structurally similar sulfonic acids (e.g., 2-amino-3-phenylpropane-1-sulfonic acid) to identify trends .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-derived ligands) during sulfonation to induce stereoselectivity .

- Kinetic Resolution : Exploit differences in reaction rates between enantiomers using enzymes like lipases or esterases .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) can resolve enantiomers post-synthesis. Validate purity using polarimetry or circular dichroism (CD) .

Q. How can computational modeling aid in predicting biological activity or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the sulfonic acid group’s strong electron-withdrawing effect directs reactivity toward the amino group .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase) to design derivatives with enhanced inhibitory activity .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data to prioritize compounds for synthesis .

Q. What experimental approaches validate stability under extreme pH or temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Sulfonic acids generally show high thermal stability but may hydrolyze in strongly acidic/basic media .

- pH-Rate Profiling : Measure decomposition rates across pH 1–13 to identify instability thresholds. Buffered solutions (e.g., phosphate or acetate) are used to maintain target pH .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve?

- Methodological Answer : Discrepancies may stem from solvent polarity or measurement techniques. For example:

- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy.

- Standardized Protocols : Follow ICH guidelines (Q1A) for solubility determination to ensure reproducibility. Literature values for similar compounds (e.g., 2-amino-3-phenylpropane-1-sulfonic acid) suggest aqueous solubility >50 mg/mL at 25°C .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.